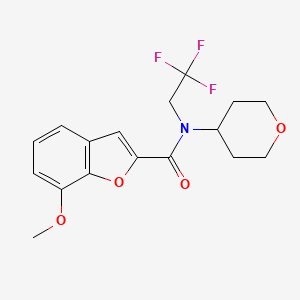

7-methoxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO4/c1-23-13-4-2-3-11-9-14(25-15(11)13)16(22)21(10-17(18,19)20)12-5-7-24-8-6-12/h2-4,9,12H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZUJZZEEAJYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC(F)(F)F)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-methoxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential neuroprotective and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Research indicates that the benzofuran derivatives exhibit neuroprotective effects primarily through the inhibition of excitotoxicity mediated by NMDA receptors. The presence of methoxy and trifluoroethyl groups enhances the compound's lipophilicity, facilitating its ability to penetrate biological membranes and exert its effects in neuronal tissues.

Neuroprotective Effects

In a study evaluating various benzofuran derivatives, this compound demonstrated significant neuroprotective activity against NMDA-induced excitotoxicity. The compound's efficacy was comparable to that of memantine, a well-established NMDA antagonist, at concentrations around 30 μM .

Antioxidant Activity

The compound also exhibited notable antioxidant properties. In vitro assays showed that it effectively scavenged free radicals and inhibited lipid peroxidation in rat brain homogenates. This suggests a potential mechanism for its neuroprotective effects, as oxidative stress is a major contributor to neuronal damage .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that specific substitutions on the benzofuran ring significantly influence biological activity:

- Methoxy Group : Enhances neuroprotective effects.

- Trifluoroethyl Group : Increases lipophilicity and receptor binding affinity.

- Oxan Ring : Contributes to overall stability and bioavailability.

Table 1 summarizes the key findings related to the structure-activity relationships observed in various derivatives:

| Compound | Substituent | Neuroprotective Activity | Antioxidant Activity |

|---|---|---|---|

| 1f | -CH3 | High | Moderate |

| 1j | -OH | Moderate | High |

| 7-methoxy | -CF3 | High | High |

Case Studies

Several studies have highlighted the compound's potential applications:

- Neuroprotection in Animal Models : In vivo studies using rat models showed that treatment with the compound significantly reduced neuronal loss following induced excitotoxicity.

- Cell Culture Studies : Primary cultured rat cortical neurons treated with varying concentrations of the compound exhibited reduced apoptosis and enhanced cell viability compared to controls .

- Comparative Studies : Comparative studies with other benzofuran derivatives indicated that modifications leading to increased hydrophobicity correlated positively with enhanced biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Carboxamide Derivatives

Key Insights:

Role of Fluorine: The trifluoroethyl group in the target compound contrasts with non-fluorinated analogs (e.g., C8 or Compound 22).

Heterocyclic Substitutents : The oxan-4-yl group offers conformational flexibility and moderate solubility, whereas rigid oxadiazole (as in the 5-fluoro analog) or sulfamoylbenzyl (C8) groups may favor target-specific interactions .

Biological Target Implications : Benzofuran carboxamides with sulfonamide (C8) or trifluoroethyl groups are linked to HDAC inhibition, suggesting the target compound may share this activity. However, bulky substituents (e.g., 4-methoxybenzyl in Compound 22) could reduce binding affinity .

Research Findings and Mechanistic Considerations

- HDAC Inhibition: Analog C8 demonstrated nanomolar inhibition of class I HDAC isoforms, attributed to its sulfamoyl group’s ability to chelate zinc ions in the catalytic pocket . The target compound’s trifluoroethyl group may similarly enhance hydrophobic interactions within the HDAC active site.

- Synthetic Challenges : The synthesis of N,N-disubstituted carboxamides (as in the target compound) often requires coupling agents like EDCI and purification via column chromatography, yielding moderate purity (89–95%) .

- Fluorine’s Impact: Comparative studies indicate that trifluoroethyl-substituted compounds exhibit 3–5-fold greater metabolic stability in liver microsomes than their non-fluorinated counterparts .

Q & A

Q. What are the optimal synthetic routes for 7-methoxy-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzofuran core. A plausible route includes:

Benzofuran Core Formation : Condensation of 7-methoxy-1-benzofuran-2-carboxylic acid (precursor, CAS structure in ) with oxan-4-amine and 2,2,2-trifluoroethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Purification : Use orthogonal techniques like flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product.

- Key Variables : Temperature (0–25°C for coupling), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amines to avoid di-substitution byproducts).

- Yield Optimization : Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C7, trifluoroethyl N-substituent). Key signals: δ 3.5–4.5 ppm (tetrahydropyran oxan-4-yl protons), δ 6.8–7.8 ppm (benzofuran aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]+ (calculated: C₁₉H₂₁F₃N₂O₄, ~423.15 g/mol).

- HPLC-PDA : Purity >95% using a C18 column (retention time compared to standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.